2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate

Catalog No.
S666455
CAS No.
857368-92-4
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate

CAS Number

857368-92-4

Product Name

2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate

IUPAC Name

2-oxo-2-(4-phenylphenyl)acetaldehyde;hydrate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H10O2.H2O/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-10H;1H2

InChI Key

MFCWKYAMCCPYCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O.O

2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate is a chemical compound characterized by the presence of a biphenyl moiety and an oxoacetaldehyde functional group. This compound is notable for its unique structural features, which include a ketone and aldehyde functional group, making it a versatile intermediate in organic synthesis. The hydrate form indicates that the compound includes water molecules in its crystalline structure, which can influence its solubility and reactivity.

Due to its functional groups:

  • Condensation Reactions: The aldehyde group can react with nucleophiles to form larger organic molecules.
  • Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
  • Oxidation Reactions: The aldehyde can be oxidized to carboxylic acids under strong oxidizing conditions.

These reactions are crucial for synthesizing more complex organic structures and derivatives.

Research indicates that 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate may exhibit biological activities, particularly in the context of enzyme interactions. Compounds with similar structures have shown potential as enzyme inhibitors or modulators, which could lead to applications in pharmaceuticals. Specific studies are necessary to elucidate its precise biological effects and mechanisms of action.

The synthesis of 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with biphenyl derivatives that undergo oxidation to form the corresponding ketones.
  • Reaction Conditions: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures to ensure selectivity and yield.
  • Hydration Step: Post-synthesis, the compound may be treated with water or exposed to humid conditions to form the hydrate.

These methods highlight the importance of careful control over reaction conditions to obtain the desired product efficiently.

This compound has potential applications in various fields:

  • Organic Synthesis: As an intermediate in the preparation of more complex organic molecules.
  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Material Science: Its unique properties could be explored for use in polymers or other materials.

Interaction studies involving 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate focus on its ability to interact with biological macromolecules such as proteins and enzymes. Preliminary studies suggest that it may modulate enzyme activity, which is critical for understanding its potential therapeutic applications. Further research is required to map these interactions comprehensively.

Several compounds share structural similarities with 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(4-Hydroxyphenyl)-2-oxoacetaldehyde hydrateHydroxy group on phenyl ringEnhanced solubility in polar solvents
2-(5-Bromothiophen-2-yl)-2-oxoacetaldehyde hydrateBromine substitutionIncreased reactivity in electrophilic aromatic substitution
5-Bromo-2-thienylboronic acidBoronic acid functionalityUsed in Suzuki–Miyaura coupling reactions

These compounds exhibit unique properties that make them suitable for different applications while sharing common synthetic pathways and reactivity patterns with 2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate.

Dates

Modify: 2023-08-15

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